molecular formula C16H11N5OS2 B2518704 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034538-00-4

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2518704
CAS RN: 2034538-00-4
M. Wt: 353.42
InChI Key: HVAHPHKYODDYFK-UHFFFAOYSA-N
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Description

“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound . It is a derivative of pyrazine and thiophene, both of which are heterocyclic compounds . Pyrazine derivatives are known to have various biological effects . Thiophene derivatives also have a variety of properties and applications, including in industrial chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by TiCl4 . The target pyrazine analogs are confirmed by NMR and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various parameters like Frontier Molecular Orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) . The effect of various substituents on the values of the HOMO–LUMO energy gap and hyperpolarizability can be observed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction involves the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using Density Functional Theory (DFT) calculations . Parameters like FMOs, HOMO–LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness can be considered .

Scientific Research Applications

Future Directions

The compound could potentially be studied further for its biological effects, given the known properties of pyrazine and thiophene derivatives . It could also be explored for its potential applications in industrial chemistry and material science .

properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-16(10-1-2-12-13(7-10)21-24-20-12)19-8-14-15(18-5-4-17-14)11-3-6-23-9-11/h1-7,9H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAHPHKYODDYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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